molecular formula C16H20N4O2S B5612467 N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide

N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide

Cat. No. B5612467
M. Wt: 332.4 g/mol
InChI Key: CRBATOCCGSLWJP-CHWSQXEVSA-N
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Description

The compound belongs to a class of molecules that are synthesized for their potential biological activities, which are often explored in the context of pharmaceutical research. Such molecules are typically designed to interact with specific biological targets, contributing to the development of new drugs or therapeutic agents. The synthesis and analysis of these compounds involve complex organic synthesis techniques, molecular structure elucidation, and an understanding of their chemical behavior.

Synthesis Analysis

The synthesis of complex molecules like N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide typically involves multi-step organic reactions, starting from simpler precursors. These processes may include the formation of the pyrrolidine ring, introduction of the furanyl and pyrimidinyl groups, and final assembly of the molecule. Techniques such as nucleophilic substitution, condensation reactions, and ring-closure strategies are commonly employed (Barlow et al., 1991).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), as well as X-ray crystallography for solid-state analysis. These techniques allow for the determination of the stereochemistry, functional groups, and overall molecular architecture (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical behavior of the compound can be influenced by its functional groups and structural features. Reactions may include further functionalization of the molecule, interaction with biological targets, or participation in catalytic cycles. The presence of the pyrrolidine ring, furanyl moiety, and methylthio-pyrimidinyl group could contribute to its reactivity and potential as a ligand for biological molecules (Costello et al., 1991).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for its characterization and application. These properties are determined by the compound's molecular structure and can be measured using various physical and analytical techniques. The solubility of the compound, for example, affects its bioavailability and potential use in pharmaceutical formulations (Dyachenko & Chernega, 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards specific reagents, and stability under various conditions, are determined by the functional groups present in the molecule and their arrangement. Understanding these properties is essential for predicting the compound's behavior in chemical reactions, its stability in formulations, or its interaction with biological systems (Rubtsova et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without specific studies or literature. It could potentially have biological activity depending on its structure and the presence of certain functional groups .

Future Directions

Further studies would be needed to fully understand the properties and potential applications of this compound. This could include detailed synthesis studies, structure-activity relationship studies, and biological testing .

properties

IUPAC Name

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10-4-5-14(22-10)12-8-20(9-13(12)18-11(2)21)15-6-7-17-16(19-15)23-3/h4-7,12-13H,8-9H2,1-3H3,(H,18,21)/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBATOCCGSLWJP-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C3=NC(=NC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C3=NC(=NC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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